molecular formula C10H17NSi B585316 4-Methyl-2-((trimethylsilyl)methyl)pyridine CAS No. 158588-02-4

4-Methyl-2-((trimethylsilyl)methyl)pyridine

Cat. No.: B585316
CAS No.: 158588-02-4
M. Wt: 179.338
InChI Key: HXDAEBNXRKJZHB-UHFFFAOYSA-N
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Description

4-Methyl-2-((trimethylsilyl)methyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methyl group at the fourth position and a trimethylsilyl group attached to a methyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-((trimethylsilyl)methyl)pyridine typically involves the reaction of 4-methylpyridine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

4-Methylpyridine+Trimethylsilylmethyl chlorideBaseThis compound\text{4-Methylpyridine} + \text{Trimethylsilylmethyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Methylpyridine+Trimethylsilylmethyl chlorideBase​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-((trimethylsilyl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be employed under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-((trimethylsilyl)methyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((trimethylsilyl)methyl)pyridine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. Additionally, the pyridine ring can participate in coordination with metal ions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-Trimethylsilylpyridine: Similar structure but lacks the methyl group at the fourth position.

    4-Methylpyridine: Lacks the trimethylsilyl group.

    2,4-Dimethylpyridine: Contains two methyl groups but no trimethylsilyl group.

Uniqueness: 4-Methyl-2-((trimethylsilyl)methyl)pyridine is unique due to the presence of both a methyl group and a trimethylsilyl group on the pyridine ring

Properties

IUPAC Name

trimethyl-[(4-methylpyridin-2-yl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-9-5-6-11-10(7-9)8-12(2,3)4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDAEBNXRKJZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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